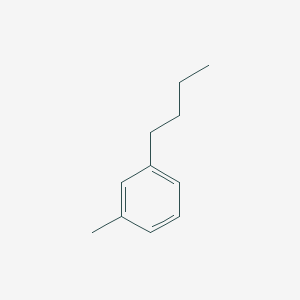

trans-4-Chloro-2-butene-1-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

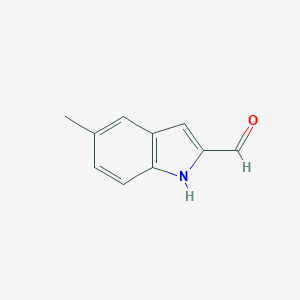

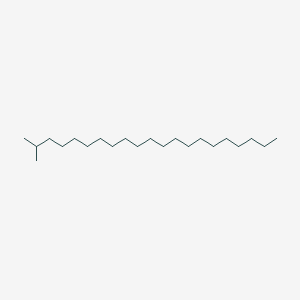

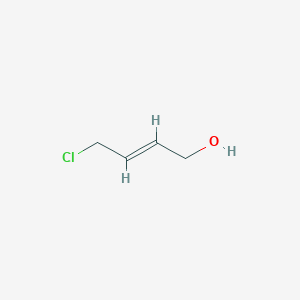

Trans-4-Chloro-2-butene-1-OL is a chemical compound that can undergo various chemical reactions due to its functional groups and double bond. The available research provides insights into its synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of trans-4-Chloro-2-butene-1-OL and related compounds often involves reactions with chlorine atoms or chlorination processes. For instance, the chlorination of trans-1,4-dichloro-2-butene in chlorinated hydrocarbon solvents yields solid and liquid isomers through an exclusive trans-addition process (ShinodaKiyonori, 1973).

Molecular Structure Analysis

The molecular structure of related chloro-butene compounds, such as cis-1,4-dichloro-2-butene, has been determined using gas phase electron diffraction. The analysis reveals specific bond lengths and angles, indicating the spatial arrangement of atoms within the molecule (Q. Shen, 1984).

Chemical Reactions and Properties

Trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions due to its chloro and hydroxyl functional groups. Reactions include addition, elimination, and substitution processes. For instance, the reaction of chlorine atoms with trans-2-butene forms different chlorinated products through addition and abstraction reactions (E. Kaiser et al., 2007).

Physical Properties Analysis

The physical properties of chloro-butene compounds, such as boiling point, melting point, and solubility, are influenced by their molecular structure. However, specific details on the physical properties of trans-4-Chloro-2-butene-1-OL require further research.

Chemical Properties Analysis

The chemical properties of trans-4-Chloro-2-butene-1-OL, including reactivity with other chemical substances and stability under various conditions, can be inferred from related chloro-butene compounds. These properties are dictated by the presence of the chloro group and the double bond, which participate in various chemical reactions (T. Koyano, 1970).

科学的研究の応用

1. Atmospheric Chemistry

- Application : The compound is used in the study of atmospheric reactions, particularly those involving chloroalkenes, which are important anthropogenic organic compounds emitted in the atmosphere due to their wide use in synthetic processes in industry .

- Method : The reactions of 4-chloro-1-butene with O3, OH, NO3, and Cl were investigated in a 100-L Teflon reaction chamber equipped with a gas chromatography-flame ionization detector (GC-FID) .

- Results : The study found that the reaction with OH is the main loss process for 4-chloro-1-butene, while in coastal areas and in the marine boundary layer, the loss by Cl reaction becomes important . The study also indicated that 4-chloro-1-butene has a large ozone formation potential .

2. Organic Synthesis

- Application : The compound is used in the synthesis of donor-acceptor reagents, which are applied in the total syntheses of (±)-A92-capnellene and (i)-pentalenene .

- Method : The preparation of 4-chloro-2-trimethylstannyl-1-butene and its conversion into a number of structurally interesting and synthetically useful donor-acceptor reagents were described .

- Results : The method served as a key process in the total synthesis of two structurally interesting triquinane 9(12) sesquiterpenoids, (±)-A -capnellene and (l)-pentalenene .

3. Nucleophilic Substitution and Elimination Reactions

- Application : This compound can be used in exercises related to nucleophilic substitution and elimination reactions .

- Method : The specific methods of application or experimental procedures would depend on the exact nature of the exercise or experiment .

- Results : The outcomes of these exercises or experiments would vary based on the specific conditions and reactants used .

4. E/Z Nomenclature

- Application : This compound can be used to illustrate the E/Z system of nomenclature for alkenes .

- Method : The E/Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority .

- Results : The E/Z designation can be incorporated into the IUPAC name of a given alkene .

5. Toxicology Studies

- Application : This compound can be used in toxicology studies, particularly those related to carcinogenicity .

- Method : The specific methods of application or experimental procedures would depend on the exact nature of the study .

- Results : The outcomes of these studies would vary based on the specific conditions and reactants used .

6. R&D Use

Safety And Hazards

When handling “trans-4-Chloro-2-butene-1-OL”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Chloro-2-butene-1-OL | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。